molecular formula C8H9ClN4O2 B1446951 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 1803591-94-7

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No.: B1446951
CAS No.: 1803591-94-7
M. Wt: 228.63 g/mol
InChI Key: OWPWKWMYZDKSPV-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride (CID: 24691355) is a chemical compound with the molecular formula C 8 H 8 N 4 O 2 and a molecular weight of 192.17 g/mol for the free base . This compound features a 1,2,4-triazolidine-3,5-dione core, a scaffold commonly known as a urazole . Urazole derivatives are an important structural motif in biological systems and are investigated for their significant anticonvulsant and fungicidal activities . The core urazole structure serves as a versatile building block in organic and medicinal chemistry. Researchers utilize this scaffold in the synthesis of more complex molecules, including triazaprostaglandin analogs that exhibit a bronchodilatory effect similar to natural prostaglandins . The aniline substituent at the 4-position of the ring provides a handle for further chemical modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c9-5-2-1-3-6(4-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPWKWMYZDKSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NNC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-94-7
Record name 1,2,4-Triazolidine-3,5-dione, 4-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803591-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route to 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves the reaction of 3-aminophenylhydrazine with maleic anhydride . The process proceeds through the following key steps:

  • Formation of Hydrazone Intermediate: 3-aminophenylhydrazine reacts with maleic anhydride to form an intermediate hydrazone.
  • Cyclization: The hydrazone undergoes intramolecular cyclization to generate the 1,2,4-triazolidine-3,5-dione core structure.
  • Salt Formation: The product is converted into its hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

This method is characterized by controlled reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Step Reagents Conditions Outcome
Hydrazone formation 3-aminophenylhydrazine + maleic anhydride Controlled temperature (often mild heating) Hydrazone intermediate
Cyclization Hydrazone intermediate Cyclization under heating 1,2,4-triazolidine-3,5-dione core
Hydrochloride salt formation Triazolidine-3,5-dione + HCl Acidification at room temperature 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

This synthetic pathway is well-established and forms the basis for laboratory and industrial synthesis.

Industrial Production Methods and Scale-Up

For industrial-scale production, the synthesis is optimized to improve yield, purity, and process efficiency. Key considerations include:

  • Reaction Optimization: Adjusting parameters such as temperature, solvent system, and reaction time to maximize conversion and minimize by-products.
  • Use of Continuous Flow Reactors: These allow better control of reaction conditions, improved heat and mass transfer, and scalability.
  • Automated Synthesis Systems: Automation enhances reproducibility and reduces human error.
  • Purification: The final hydrochloride salt is isolated by crystallization or filtration to achieve high purity.

The industrial process typically maintains the same synthetic pathway but with enhanced controls and equipment to meet production demands.

Alternative Synthetic Approaches and Related Triazolidine-3,5-dione Syntheses

While the direct synthesis from 3-aminophenylhydrazine and maleic anhydride is the primary method, related compounds in the 4-aryl-1,2,4-triazolidine-3,5-dione family have been synthesized using alternative routes, which may inform improvements or variations in synthesis:

  • One-Pot Synthesis Using Aryl Isocyanates: A patented method describes reacting an aryl isocyanate with hydrazine derivatives in an alcohol solvent to form intermediates that cyclize upon addition of base and heating, followed by acidification to yield 4-aryl-1,2,4-triazolidine-3,5-dione compounds. This method allows the entire sequence to be performed in a single reaction vessel without isolation of intermediates, improving efficiency and reducing waste.

  • Oxidation to 4-Aryl-1,2,4-triazole-3,5-dione: Further oxidation steps can convert triazolidine-3,5-diones to triazole-3,5-diones, which may be relevant for derivative synthesis or functionalization.

Step Reagents/Conditions Notes
Step a) Aryl isocyanate + hydrazine derivative in alcohol solvent Formation of intermediate carbamoyl hydrazine
Step b) Addition of aqueous base, heating Cyclization to triazolidine-3,5-dione
Step c) (optional) Acidification to pH ~2 Isolation of product
Optional oxidation step Oxidizing agents (e.g., tert-butyl hypochlorite, sodium hypochlorite) Conversion to triazole-3,5-dione

This one-pot approach offers advantages in cost, labor, speed, and environmental impact compared to multi-step syntheses.

Comparative Analysis of Preparation Methods

Feature 3-Aminophenylhydrazine + Maleic Anhydride Method One-Pot Aryl Isocyanate Method
Starting Materials 3-aminophenylhydrazine, maleic anhydride Aryl isocyanate, hydrazine derivatives
Reaction Steps Multi-step: hydrazone formation, cyclization, acidification One-pot: intermediate formation, cyclization, acidification
Scalability Established for industrial scale Suitable for scale-up, reduces isolation steps
Yield High (optimized conditions) High (reported 87% for related compounds)
Environmental Impact Moderate, requires solvent handling Improved, fewer purification steps
Cost Efficiency Dependent on reagent cost and process optimization Potentially lower due to streamlined process

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Hydrazine + Maleic Anhydride 3-aminophenylhydrazine, maleic anhydride Stepwise (hydrazone formation, cyclization, acidification) Well-established, scalable Multi-step, requires intermediate isolation
One-Pot Aryl Isocyanate Method Aryl isocyanate, hydrazine derivatives One-pot, cyclization with base and acidification Efficient, fewer steps, eco-friendly Requires specific reagents, may need adaptation for amino substituent

This comprehensive analysis consolidates current knowledge on the preparation of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride, highlighting classical and innovative synthetic methods with detailed reaction conditions and industrial considerations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the triazolidine ring to more saturated derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated triazolidine derivatives.

    Substitution: Halogenated or nitrated aminophenyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a triazolidine core with an aminophenyl substituent, which enhances its biological activity. The hydrochloride form improves solubility and stability.

  • Chemical Formula : C₈H₉ClN₄O₂
  • Molecular Weight : 228.64 g/mol
  • CAS Number : 1803591-94-7

The mechanism of action involves interactions with various molecular targets, including enzymes and receptors, potentially modulating their activity. The triazolidine moiety may participate in redox reactions, influencing cellular processes.

Research indicates that 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride exhibits several biological activities:

  • Antioxidant Activity : Acts as a free radical scavenger, potentially offering protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Demonstrates efficacy against various pathogenic bacteria and fungi.
  • Anticancer Activity : Induces apoptosis in cancer cells through modulation of survival signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against multiple bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dioneE. coli15
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dioneS. aureus18
Control (Ampicillin)E. coli20
Control (Ampicillin)S. aureus22

These findings indicate that the compound possesses significant antibacterial properties, particularly against strains like E. coli and S. aureus.

Anticancer Activity

The cytotoxic effects of the compound have been evaluated on various cancer cell lines:

Cell LineIC₅₀ Value (µM)
MCF-725
HCT-11630

These results suggest that the compound can effectively inhibit cancer cell proliferation and induce apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics assessed the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the apoptotic effects on MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above 20 µM. The study concluded that the compound induces apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The triazolidine core may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and chemical properties of triazolidine-diones are highly sensitive to substituents on the aromatic ring. Below is a comparison of key derivatives:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Applications/Properties References
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione HCl 3-NH2 192.17 (free base) Pharmaceutical intermediates, bioconjugation
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione 4-NH2 192.17 Potential use in drug discovery
4-(4-Azidophenyl)-1,2,4-triazolidine-3,5-dione (8d) 4-N3 219.06 Click chemistry, bioconjugation
4-(4-Ethynylphenyl)-1,2,4-triazolidine-3,5-dione (8e) 4-C≡CH 202.06 Cross-coupling reactions
4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione 3,5-Cl2 246.05 Pesticide intermediates
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione 4-N(CH3)2 220.24 Catalysis, materials science

Key Observations :

  • Electron-donating groups (e.g., NH2, N(CH3)2) enhance solubility and reactivity in polar solvents, favoring pharmaceutical applications .
  • Electron-withdrawing groups (e.g., Cl, N3) increase stability under harsh conditions, making these derivatives suitable for agrochemicals or high-energy reactions .

Comparison :

  • Microwave-assisted synthesis (e.g., for dichlorophenyl derivatives) reduces reaction time by >90% compared to conventional methods while improving yields .
  • Traditional methods (e.g., for azidophenyl derivatives) remain relevant for sensitive substrates requiring mild conditions .

Analytical Chemistry

  • 4-[4-(1-Piperidinyl)phenyl]-triazolidine-dione (PIPTAD) : A Cookson-type reagent for LC/ESI-MS/MS analysis of vitamin D3 metabolites in urine, demonstrating high sensitivity .

Agrochemicals

  • 4-(3,5-Dichlorophenyl)-triazolidine-dione : A precursor in pesticide synthesis, leveraging chlorine's electron-withdrawing effects for stability in field conditions .

Biological Activity

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₈H₉ClN₄O₂
  • Molecular Weight : 228.64 g/mol
  • CAS Number : 1803591-94-7

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has shown potential as a free radical scavenger, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Studies have demonstrated that derivatives of triazolidine compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting a role in antimicrobial therapy.
  • Anticancer Activity : Preliminary investigations reveal that 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A series of studies have assessed the antimicrobial effectiveness of triazolidine derivatives against several bacterial strains. The results indicate that these compounds can significantly inhibit bacterial growth, with varying degrees of effectiveness depending on the structure and substituents.

Compound Bacterial Strain Inhibition Zone (mm)
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dioneE. coli15
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dioneS. aureus18
Control (Ampicillin)E. coli20
Control (Ampicillin)S. aureus22

Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
  • IC₅₀ Values :
    • MCF-7: 25 µM
    • HCT-116: 30 µM

These findings suggest that the compound has significant potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, researchers tested the efficacy of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride against multi-drug resistant strains of bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Case Study 2: Cancer Cell Apoptosis

Another study focused on the apoptotic effects of the compound on MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound at concentrations above 20 µM. The study concluded that the compound induces apoptosis via the mitochondrial pathway.

Q & A

Q. What strategies validate the compound’s mechanism of action when biochemical assays conflict with computational predictions?

  • Methodological Answer : Employ CRISPR-edited cell lines to knock out putative targets and assess activity loss. Combine with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. Cross-validate using in silico free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 2
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4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

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